REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[CH:7]1([CH2:10][C:11]([OH:13])=O)[CH2:9][CH2:8]1.C1(CC(Cl)=O)CC1.[CH3:21][NH:22][O:23][CH3:24].C(=O)([O-])[O-].[K+].[K+].Cl.CNOC>ClCCl.O>[CH3:24][O:23][N:22]([CH3:21])[C:11](=[O:13])[CH2:10][CH:7]1[CH2:9][CH2:8]1 |f:4.5.6,7.8|
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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C1(CC1)CC(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)CC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNOC
|
Name
|
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 1 hour and at ambient temperature for 42 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0° C. for 20 minutes and at ambient temperature for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium chloride solution (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
42 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(CC1CC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |